2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol
Description
The compound 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate; ethanol (hereafter referred to as Compound A) is identified as the ethanolate form of Darunavir (DRV), a potent HIV-1 protease inhibitor used in antiretroviral therapy . Its structure comprises:
- A hexahydrofuro[2,3-b]furan core, which provides conformational rigidity and enhances binding to the protease active site.
- A 4-aminophenylsulfonyl group linked via an isobutylamino side chain, critical for sulfonamide-mediated hydrogen bonding with viral protease residues.
- A phenylbutan-2-yl carbamate moiety contributing to hydrophobic interactions.
- Ethanol as a solvate, improving solubility and stability in pharmaceutical formulations .
Compound A’s stereochemistry is vital: the (3R,3aS,6aR)-hexahydrofurofuran and (2S,3R)-configured hydroxybutanamide backbone ensure optimal protease inhibition .
Properties
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSHKNICRJHQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate involves multiple stepsThe reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as potassium periodate (KIO4) and potassium bicarbonate (KHCO3) at controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium periodate, potassium bicarbonate, and solvents like THF. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Bioactivity
Key structural analogues differ in sulfonamide substituents, altering physicochemical properties and target interactions.
Key Findings :
Spectroscopic and Structural Analysis
NMR Profiling ():
- Regions A (positions 39–44) and B (positions 29–36) in NMR spectra show chemical shift variations between Compound A and analogues (e.g., Compound), directly mapping substituent locations .
- Core hexahydrofurofuran protons exhibit identical shifts, confirming structural conservation in this region.
UV-Vis Spectrophotometry:
- Compound A exhibits λₘₐₓ at 461 nm with MBTH reagent, distinct from analogues due to its 4-aminophenyl chromophore .
Bioactivity Clustering and Mode of Action
- Hierarchical Clustering (): Compounds with >80% structural similarity to Compound A (e.g., 4UX, NJ4) cluster into groups with shared protease inhibition profiles.
- Protein Target Correlations : Analogues with sulfonamide modifications exhibit divergent interactions with off-target proteins (e.g., cytochrome P450 enzymes), influencing metabolic stability .
Biological Activity
The compound 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol is a complex organic molecule with potential biological activities that warrant detailed exploration. This article will summarize its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C36H45N3O7 and a molecular weight of 615.83 g/mol. The structure includes a hexahydrofuro[2,3-b]furan moiety linked to a carbamate group, which is significant for its biological interactions.
Key Structural Features:
- Hexahydrofuro[2,3-b]furan : This bicyclic structure is known for its diverse biological activities.
- Carbamate Group : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds derived from furan structures exhibit notable antimicrobial properties. For instance:
- A study demonstrated that derivatives of furan showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL for some derivatives .
Anticancer Potential
Furan derivatives have also been explored for their anticancer properties:
- Certain furan-based compounds were tested against human cervical cancer cells (HeLa), showing promising inhibitory activity with IC50 values around 0.15 µg/mL. The proposed mechanism involved mitochondrial modification and membranolytic effects .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition:
- Furan derivatives have been evaluated for their ability to inhibit urease and other enzymes linked to pathogenicity in bacteria such as Helicobacter pylori, which is crucial in peptic ulcer disease management .
Case Studies and Research Findings
- Antibacterial Efficacy : In a comparative study of furan derivatives, one compound exhibited superior antibacterial activity against multiple strains, outperforming traditional antibiotics like streptomycin and tetracycline .
- Anticancer Activity : A specific furan derivative was tested against various cancer cell lines, revealing significant cytotoxic effects and suggesting further investigation into its mechanism of action .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Efficacy (MIC/IC50) |
|---|---|---|
| Antibacterial | E. coli, S. aureus | MIC = 64 µg/mL |
| Anticancer | HeLa cells | IC50 = 0.15 µg/mL |
| Enzyme Inhibition | H. pylori (urease inhibition) | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
